2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide, also known as Firsocostat, is a synthetic small molecule characterized by a complex structure that includes multiple functional groups. The molecular formula is , and it has a molecular weight of approximately 568.64 g/mol . Firsocostat is primarily being evaluated for its potential therapeutic applications in managing liver diseases such as nonalcoholic steatohepatitis (NASH) and other metabolic disorders.
Firsocostat's development is rooted in research aimed at targeting metabolic pathways involved in lipid metabolism and inflammation. It is synthesized through a multi-step chemical process that incorporates various substituents to enhance its biological activity.
Firsocostat falls under the category of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. This compound specifically targets metabolic pathways and is being studied for its role as an acetyl-CoA carboxylase inhibitor, making it relevant in the context of metabolic syndrome and liver health .
The synthesis of Firsocostat involves several intricate steps that lead to the formation of its thieno[2,3-d]pyrimidine core followed by the introduction of various substituents. A general synthetic route may include:
Detailed synthetic procedures can be found in patent literature and specialized chemical databases, which provide insights into specific reaction conditions and yields .
Firsocostat's structure features a thieno[2,3-d]pyrimidine core with multiple substitutions that contribute to its biological activity. The notable structural elements include:
The chemical reactivity of Firsocostat can be attributed to its various functional groups. Key reactions include:
Understanding these reactions is vital for elucidating Firsocostat's metabolic pathways and interactions within biological systems .
Firsocostat's mechanism of action primarily involves modulation of lipid metabolism within the liver. It targets specific enzymes responsible for lipid synthesis and accumulation:
Firsocostat exhibits several notable physical and chemical properties:
Additional analyses may include spectroscopic methods (NMR, IR) for structural confirmation and stability assessments under various conditions to ensure efficacy during storage and application .
Firsocostat is primarily being researched for its application in treating liver diseases, particularly nonalcoholic steatohepatitis (NASH). Its role in modulating lipid metabolism positions it as a candidate for managing conditions associated with metabolic syndrome. Furthermore, its unique structural features allow it to interact with multiple biological targets, making it a versatile compound for further exploration in drug development.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3